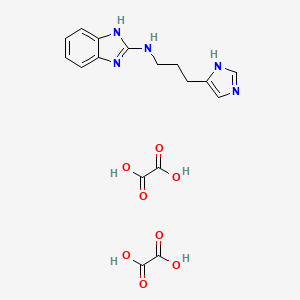
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a type of pyridine, a heterocyclic aromatic organic compound . The “tributylstannyl” part indicates the presence of a tin (Sn) atom bonded to three butyl groups . The “methyl ester” part suggests that it is an ester, a class of organic compounds that are derived from carboxylic acids and alcohols .
Chemical Reactions Analysis
Esters, including “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester”, can undergo a variety of chemical reactions. One common type of reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water . Other reactions could involve the tributylstannyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” would be influenced by its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the large tributylstannyl group . Its solubility in various solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- 4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is employed in the synthesis of functionalized pyridines. Sauer and Heldmann (1998) demonstrated that this compound can be transformed into various functionalized pyridines through Pd-catalyzed acylation, arylation, and halogenation processes (Sauer & Heldmann, 1998).
Precursor for Heterocyclic Compounds
- It serves as an intermediate in the preparation of heterocyclic compounds. Reginato et al. (1995) showed that it can be used to prepare 4-stannylated five-membered N- and O- heterocycles (Reginato et al., 1995).
Polymer Functionalization
- This ester is also used in the functionalization of polymers. Dalil et al. (2000) illustrated its use in the creation of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, providing a novel approach to modify polymer properties (Dalil et al., 2000).
Formation of Pyrrolinones
- It's a precursor in the stereocontrolled synthesis of 4-stannylated pyrrolinones, as shown by Reginato et al. (1998), highlighting its utility in creating complex organic structures (Reginato et al., 1998).
Application in Mesoporous Materials
- Oikawa et al. (2000) explored its use in the preparation of mesoporous organic-inorganic hybrid gels, showcasing its potential in material science applications (Oikawa et al., 2000).
Catalytic Applications
- Additionally, its use as a catalyst in chemical reactions has been documented. Nicponski (2014) described its catalytic action in lactonizing esters, emphasizing its role in facilitating chemical transformations under neutral conditions (Nicponski, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-tributylstannylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7(9)6-4-2-3-5-8-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUWIXCWQPYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)
![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)
![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)
![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)
